molecular formula C14H17N3OS2 B2558523 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 361168-99-2

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No. B2558523
CAS RN: 361168-99-2
M. Wt: 307.43
InChI Key: DARGJZAGKUHNNF-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . This indicates that the compound contains a thiophene ring and a pyrazole ring, both of which are fused to a central thiophene ring .


Physical And Chemical Properties Analysis

This compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .

Scientific Research Applications

Pharmaceutical Research

The tert-butyl group in compounds like Oprea1_320678 has been associated with increased lipophilicity, which is crucial for the passage through cell walls . This property can be exploited in the development of new drugs, particularly those targeting the central nervous system where penetration of the blood-brain barrier is essential.

Material Science

Thiophene derivatives are known for their conductive properties, making them suitable for use in organic semiconductors . The unique structure of Oprea1_320678 could be investigated for its electrical conductivity and potential use in organic electronic devices.

Chemical Synthesis

Compounds with the tert-butyl group have been used as intermediates in the synthesis of more complex molecules . Oprea1_320678 could serve as a building block in the synthesis of various organic compounds, potentially leading to new reactions and pathways.

Biological Studies

The structural similarity of Oprea1_320678 to other biologically active molecules suggests it could be used in biological studies to understand cell signaling pathways or as a probe in enzyme inhibition studies .

Analytical Chemistry

Due to its unique chemical structure, Oprea1_320678 could be used as a standard or reagent in analytical methods such as chromatography or mass spectrometry to detect or quantify similar compounds .

Agricultural Chemistry

The tert-butyl group’s resistance to metabolic degradation makes Oprea1_320678 a candidate for the development of more stable pesticides or herbicides that require prolonged activity .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-14(2,3)17-12(9-7-19-8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGJZAGKUHNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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